molecular formula C17H16O4 B12554330 3,3'-(Propane-1,3-diyl)dibenzoic acid CAS No. 183962-56-3

3,3'-(Propane-1,3-diyl)dibenzoic acid

Cat. No.: B12554330
CAS No.: 183962-56-3
M. Wt: 284.31 g/mol
InChI Key: AHPBTNLWJOXVBA-UHFFFAOYSA-N
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Description

3,3’-(Propane-1,3-diyl)dibenzoic acid is an organic compound with the molecular formula C17H16O4 It is a derivative of benzoic acid, where two benzoic acid molecules are connected by a propane-1,3-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Propane-1,3-diyl)dibenzoic acid typically involves the reaction of methyl 4-hydroxybenzoate with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in acetonitrile at elevated temperatures (around 120°C) for several hours. The product is then purified through steam distillation and extraction with ethyl acetate, followed by crystallization from methanol .

Industrial Production Methods

While specific industrial production methods for 3,3’-(Propane-1,3-diyl)dibenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Propane-1,3-diyl)dibenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicarboxylic acids, while reduction could produce diols. Substitution reactions would result in various substituted derivatives of the original compound.

Scientific Research Applications

3,3’-(Propane-1,3-diyl)dibenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-(Propane-1,3-diyl)dibenzoic acid depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions to form coordination complexes. These complexes can exhibit unique properties, such as magnetic behavior or catalytic activity . The molecular targets and pathways involved would vary based on the specific metal ions and ligands used in the coordination complexes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(Propane-1,3-diyl)dibenzoic acid is unique due to its specific structural configuration, which can influence its reactivity and the types of coordination complexes it forms. The position of the linker and the nature of the substituents on the aromatic rings can significantly impact the compound’s chemical and physical properties.

Properties

CAS No.

183962-56-3

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

3-[3-(3-carboxyphenyl)propyl]benzoic acid

InChI

InChI=1S/C17H16O4/c18-16(19)14-8-2-6-12(10-14)4-1-5-13-7-3-9-15(11-13)17(20)21/h2-3,6-11H,1,4-5H2,(H,18,19)(H,20,21)

InChI Key

AHPBTNLWJOXVBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CCCC2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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